molecular formula C14H18ClNO2 B2781002 Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate;hydrochloride CAS No. 2411315-45-0

Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate;hydrochloride

Cat. No.: B2781002
CAS No.: 2411315-45-0
M. Wt: 267.75
InChI Key: OGWZAFGCSCHRHT-UHFFFAOYSA-N
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Description

Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate hydrochloride is a spirocyclic compound featuring a fused indole-cyclopentane core with a methyl ester group at position 6 and a hydrochloride counterion. Its structural uniqueness arises from the spiro junction, which restricts molecular flexibility and may enhance binding specificity in pharmacological applications. The hydrochloride salt improves solubility in polar solvents, making it suitable for formulation in drug delivery systems.

Properties

IUPAC Name

methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-17-13(16)10-4-5-11-12(8-10)15-9-14(11)6-2-3-7-14;/h4-5,8,15H,2-3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZVMJQZRZVDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3(CCCC3)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411315-45-0
Record name methyl 1',2'-dihydrospiro[cyclopentane-1,3'-indole]-6'-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[1,2-dihydroindole-3,1’-cyclopentane]-6-carboxylate;hydrochloride typically involves a multi-step process. One common method starts with the preparation of the indole derivative, which is then subjected to spirocyclization reactions. These reactions often require specific catalysts and conditions to ensure the correct stereochemistry and yield. For instance, the use of Lewis acids or transition metal catalysts can facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be advantageous for scaling up the production, as they allow for better control over reaction parameters and can improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[1,2-dihydroindole-3,1’-cyclopentane]-6-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often use nucleophiles or electrophiles depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Methyl spiro[1,2-dihydroindole-3,1’-cyclopentane]-6-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s indole moiety is known for its biological activity, making it useful in studies related to cell signaling and metabolism.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which methyl spiro[1,2-dihydroindole-3,1’-cyclopentane]-6-carboxylate;hydrochloride exerts its effects is largely dependent on its interaction with biological targets. The indole moiety can interact with various enzymes and receptors, influencing pathways related to cell growth, apoptosis, and immune response. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiropyran and Spirooxazine Derivatives

Spiropyrans (e.g., 1’,3’,3’-trimethyl-6-methacryloxy-spiro(2H-1-benzopyran-2,2’-indoline)) and spirooxazines share the spirocyclic motif but differ in core heterocycles and functional groups. Key distinctions include:

  • Photochromic Behavior : Spiropyrans exhibit reversible photoisomerization between closed (spiro) and open (merocyanine) forms under UV/visible light, enabling applications in smart materials and sensors . In contrast, Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate hydrochloride lacks the ortho-hydroxyl or methacryloxy groups necessary for photochromism, suggesting inertness to light-induced structural changes .
  • Synthetic Complexity : The target compound’s synthesis likely involves cyclization strategies similar to those for spiropyrans, such as acid-catalyzed ring closure. However, the absence of a benzopyran moiety simplifies its stereochemical landscape compared to spiropyrans .
Table 1: Structural and Functional Comparison
Property Target Compound Spiropyran Derivatives
Core Structure Spiro(indole-cyclopentane) Spiro(benzopyran-indoline)
Photochromism No Yes
Key Functional Groups Methyl ester, hydrochloride Methacryloxy, hydroxyl
Solubility High (due to hydrochloride) Moderate (hydrophobic spiro form)

Metcaraphen Hydrochloride (C20H31NO2•HCl)

Metcaraphen hydrochloride, a cyclopentanecarboxylate ester with a 3,4-dimethylphenyl group and diethylaminoethyl side chain, shares the cyclopentane-carboxylate framework and hydrochloride salt with the target compound. Critical comparisons include:

  • Pharmacological Relevance: Metcaraphen is a known muscle relaxant targeting cholinergic receptors, whereas the biological activity of Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate hydrochloride remains uncharacterized .
  • Structural Divergence: The diethylaminoethyl group in Metcaraphen enhances its interaction with neuronal receptors, while the target compound’s spiro-indole system may favor interactions with aromatic or hydrophobic binding pockets .
Table 2: Pharmacophoric Comparison
Feature Target Compound Metcaraphen Hydrochloride
Core Spiro(indole-cyclopentane) Cyclopentanecarboxylate
Ionizable Group Hydrochloride Hydrochloride
Bioactive Moieties Indole ring, methyl ester Diethylaminoethyl, 3,4-dimethylphenyl
Known Activity Undetermined Muscarinic antagonist

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis may parallel methods for spiropyrans, such as acid-catalyzed cyclization, but requires precise control over the spiro junction to avoid byproducts .
  • Stability : Unlike spiropyrans, the absence of photochromic functionality in the target compound suggests greater thermal and photochemical stability, advantageous for long-term storage .
  • Pharmacological Potential: Structural parallels to Metcaraphen hint at possible central nervous system (CNS) activity, though empirical studies are needed to confirm this .

Notes

  • Evidence Limitations : Direct comparative studies on the target compound are absent; conclusions are extrapolated from structural analogs.
  • Research Gaps : Pharmacokinetic profiling, toxicity studies, and target identification are critical next steps.
  • Contradictions : While spiropyrans are well-studied for material science, the target compound’s inertness to light may limit overlap in applications .

Biological Activity

Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate; hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The compound belongs to the class of spirocyclic indole derivatives, which are known for their diverse biological activities. The spiro structure contributes to its unique pharmacological properties by allowing for multiple interactions with biological targets.

Research indicates that methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate; hydrochloride may act through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies have shown that derivatives of spiro[indole] compounds can inhibit key enzymes involved in inflammatory processes, such as lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains, demonstrating effectiveness against Gram-positive bacteria .

In Vitro Studies

In vitro studies have assessed the biological activity of methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate; hydrochloride. The following table summarizes key findings from these studies:

Biological Activity Tested Concentration (µM) IC50 Value (µM) Remarks
5-LOX Inhibition0.5 - 100.41 ± 0.01Effective inhibitor in PMNLs
Antimicrobial10 - 100VariesEffective against MRSA and E. coli
Cytotoxicity1 - 100>50Low cytotoxicity observed in cell lines

Case Studies

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate; hydrochloride in a zymosan-induced peritonitis model in mice. The results indicated significant reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity against various pathogens. The compound showed notable inhibition against MRSA strains with an IC50 value significantly lower than standard antibiotics, indicating its potential as an alternative treatment option.

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